molecular formula C15H18FN3O B2825206 2-(4-fluorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1172706-16-9

2-(4-fluorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No. B2825206
CAS RN: 1172706-16-9
M. Wt: 275.327
InChI Key: RTKBVMAJEJGMBW-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide, also known as FL-APINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in medical research. This compound was first synthesized in 2012 by a team of researchers from the University of Southern Denmark and has since been the subject of numerous studies.

Scientific Research Applications

Radiosynthesis Applications

Compounds with a structure similar to "2-(4-fluorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide" have been explored in the context of radiosynthesis for imaging purposes. For instance, derivatives of phenylpyrazolo[1,5-a]pyrimidineacetamides, such as DPA-714, have been developed as selective ligands for the translocator protein (18 kDa), enabling in vivo imaging using positron emission tomography (PET) after labeling with fluorine-18 (Dollé et al., 2008). This application highlights the potential of fluorine-substituted compounds in medical imaging and diagnostics.

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the development of novel coordination complexes with metals such as Co(II) and Cu(II), demonstrating significant antioxidant activity (Chkirate et al., 2019). These findings underscore the potential for developing metal-organic frameworks or coordination complexes for various applications, including catalysis and antioxidant formulations.

Anti-inflammatory and Anticancer Activities

Acetamide derivatives have also shown promise in the synthesis of compounds with anti-inflammatory and anticancer activities. For example, certain N-(3-chloro-4-fluorophenyl)acetamide derivatives exhibited significant anti-inflammatory activity, suggesting their potential as leads for the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013). Furthermore, fluoro-substituted benzopyran compounds have been tested against human cancer cell lines, indicating their potential as anticancer agents (Hammam et al., 2005).

Molecular Probes and Receptor Studies

The development of molecular probes based on pyrazolo and pyrimidine scaffolds for binding to specific receptors, such as the translocator protein 18 kDa (TSPO) and the A2A adenosine receptor, suggests a potential research application for compounds structurally related to "this compound" (Damont et al., 2015), (Kumar et al., 2011). These probes are crucial for understanding receptor functions and for the development of therapeutic agents targeting these receptors.

properties

IUPAC Name

2-(4-fluorophenyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-10(2)19-14(8-11(3)18-19)17-15(20)9-12-4-6-13(16)7-5-12/h4-8,10H,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKBVMAJEJGMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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